

Mass Spectrometry Fragmentation Unveiled: A Technical Guide to 2-Methyl-4-nitroindole

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Compound of Interest

Compound Name: 2-Methyl-4-nitroindole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of **2-Methyl-4-nitroindole**, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines the expected fragmentation pathways under electron ionization, details experimental protocols for obtaining mass spectra of indole derivatives, and contextualizes the relevance of this analysis in drug development through a related signaling pathway.

Data Presentation: Mass Spectrometry Fragmentation of 2-Methyl-4-nitroindole

The mass spectrum of **2-Methyl-4-nitroindole**, acquired via Gas Chromatography-Mass Spectrometry (GC-MS), is characterized by a distinct fragmentation pattern. The molecular ion and key fragment ions are summarized in the table below. The molecular weight of **2-Methyl-4-nitroindole** is 176.17 g/mol .^{[1][2]}

m/z (Mass-to-Charge Ratio)	Proposed Fragment Structure	Interpretation	Relative Intensity
176	$[C_9H_8N_2O_2]^+$	Molecular Ion (M^+)	High
130	$[C_9H_8N]^+$	Loss of Nitrogen Dioxide (NO_2) from the molecular ion.	Base Peak[3]
103	$[C_8H_7]^+$	Subsequent loss of Hydrogen Cyanide (HCN) from the $[M-NO_2]^+$ fragment.	Medium

Fragmentation Mechanism

The fragmentation of **2-Methyl-4-nitroindole** under electron ionization (EI) is primarily driven by the presence of the nitro group and the stable indole core. The initial ionization event forms a molecular ion (m/z 176)[1][3]. The most favorable fragmentation pathway involves the cleavage of the C-N bond connecting the nitro group to the indole ring, resulting in the loss of a neutral nitrogen dioxide molecule (NO_2)[3]. This leads to the formation of a highly stable cation at m/z 130, which is often observed as the base peak in the spectrum[3]. Further fragmentation of the m/z 130 ion can occur through the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyrrole ring of the indole structure, yielding a fragment ion at m/z 103[1].

Experimental Protocols: Mass Spectrometry of Indole Derivatives

The following is a representative protocol for the analysis of **2-Methyl-4-nitroindole** and similar indole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve approximately 1 mg of the purified **2-Methyl-4-nitroindole** in 1 mL of a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).
- Vortex the solution to ensure complete dissolution.

- If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Parameters:

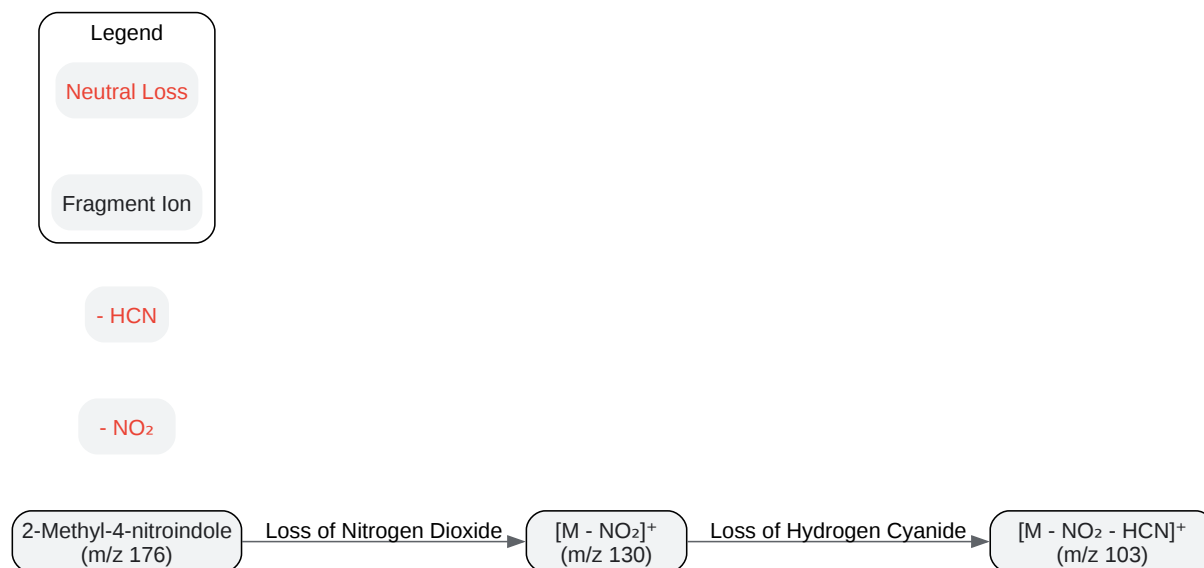
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

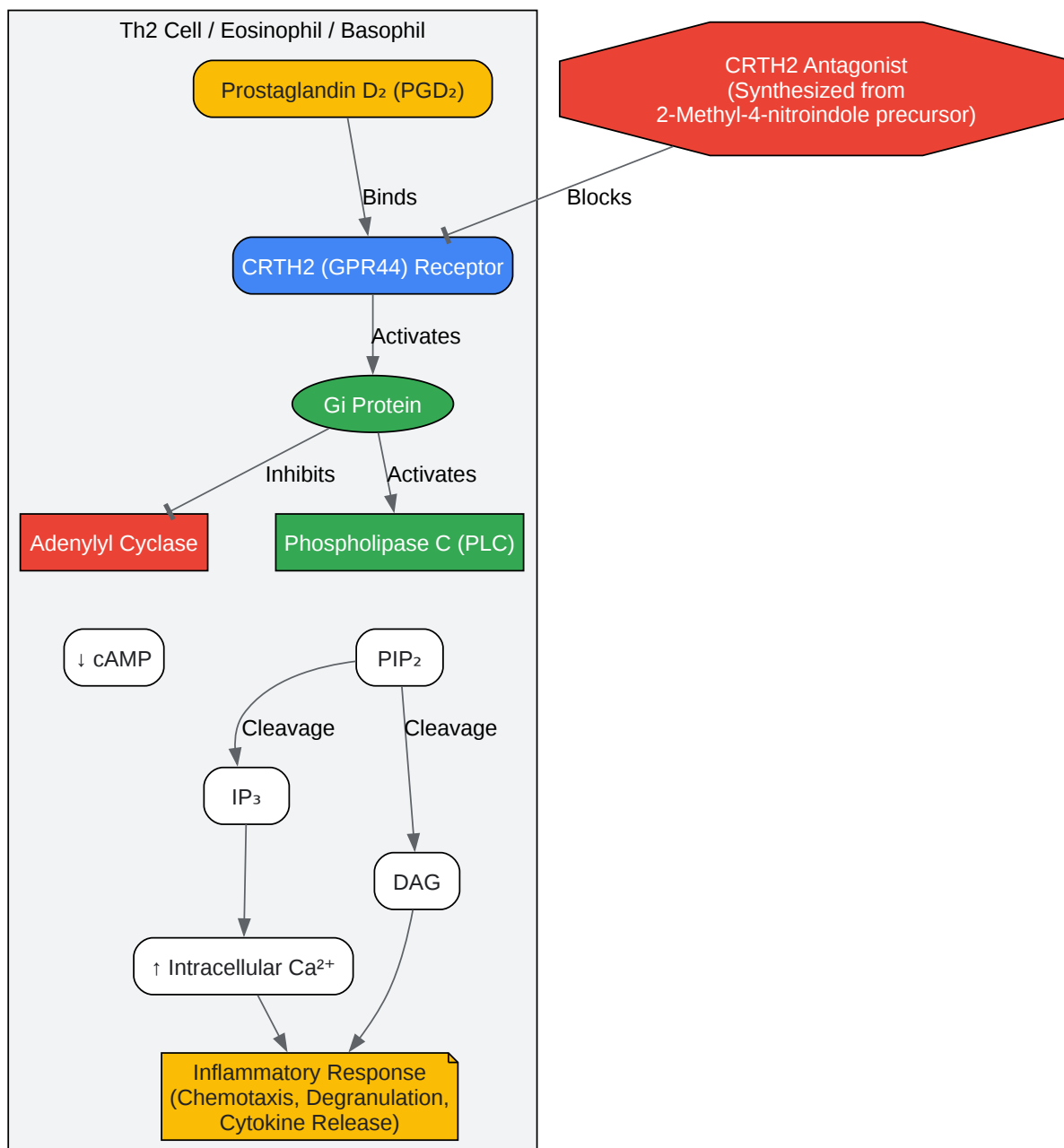
3. Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)[4]
- Electron Energy: 70 eV[4]
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Mandatory Visualizations

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway of **2-Methyl-4-nitroindole** and a relevant biological signaling pathway where its derivatives play a role.





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